molecular formula C17H17NO4 B2551543 ethyl 3-{[(1E)-(2-hydroxy-3-methoxyphenyl)methylene]amino}benzoate CAS No. 1232827-32-5

ethyl 3-{[(1E)-(2-hydroxy-3-methoxyphenyl)methylene]amino}benzoate

Cat. No.: B2551543
CAS No.: 1232827-32-5
M. Wt: 299.326
InChI Key: ROBVDRAKHHIUPM-WOJGMQOQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-{[(1E)-(2-hydroxy-3-methoxyphenyl)methylene]amino}benzoate is an organic compound with the molecular formula C17H17NO4. It is a derivative of benzoic acid and contains an ethyl ester group, an imine group, and a hydroxyl group. This compound is known for its interesting biological properties, including anticancer, antioxidant, and antidiabetic activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-{[(1E)-(2-hydroxy-3-methoxyphenyl)methylene]amino}benzoate can be synthesized through a condensation reaction between 2-hydroxy-3-methoxybenzaldehyde and ethyl 3-aminobenzoate in the presence of a catalyst such as glacial acetic acid . The reaction typically involves refluxing the reactants in an appropriate solvent, such as ethanol, for several hours until the desired product is formed.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, purification techniques such as recrystallization or chromatography would be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-{[(1E)-(2-hydroxy-3-methoxyphenyl)methylene]amino}benzoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The imine group can be reduced to form an amine.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.

Major Products

    Oxidation: Formation of a carbonyl derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

Ethyl 3-{[(1E)-(2-hydroxy-3-methoxyphenyl)methylene]amino}benzoate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of ethyl 3-{[(1E)-(2-hydroxy-3-methoxyphenyl)methylene]amino}benzoate involves its interaction with specific molecular targets and pathways. For example, its anticancer activity may be attributed to its ability to induce apoptosis (programmed cell death) in cancer cells by targeting specific signaling pathways. Additionally, its antioxidant activity is likely due to its ability to scavenge free radicals and reduce oxidative stress .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-{[(1E)-(2-hydroxy-3-methoxyphenyl)methylene]amino}benzoate is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This functional group may enhance its solubility in organic solvents and contribute to its overall stability and effectiveness in various applications.

Properties

IUPAC Name

ethyl 3-[(2-hydroxy-3-methoxyphenyl)methylideneamino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO4/c1-3-22-17(20)12-6-4-8-14(10-12)18-11-13-7-5-9-15(21-2)16(13)19/h4-11,19H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROBVDRAKHHIUPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)N=CC2=C(C(=CC=C2)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.